molecular formula C10H6N2O B3144393 [Hydroxy(phenyl)methylene]malononitrile CAS No. 5515-36-6

[Hydroxy(phenyl)methylene]malononitrile

Cat. No.: B3144393
CAS No.: 5515-36-6
M. Wt: 170.17 g/mol
InChI Key: DBAYPSSCFJDLNA-UHFFFAOYSA-N
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Description

[Hydroxy(phenyl)methylene]malononitrile (CAS 5515-36-6) is an organic compound with the molecular formula C10H6N2O and a molecular weight of 170.17 g/mol. It is a solid supplied for research purposes. This compound belongs to the class of methylene malononitrile derivatives, which are highly valued in organic synthesis as versatile intermediates, particularly for constructing complex heterocyclic frameworks. Its structure, featuring an electron-deficient alkene, makes it a potent Michael acceptor and a key reactant in multicomponent, condensation, cyclization, and annulation reactions. Malononitrile-based compounds are extensively used in the synthesis of diverse heterocycles, which are core structures in many pharmaceuticals and functional materials. Furthermore, related malononitrile derivatives have demonstrated significant value in medicinal chemistry research, serving as molecular probes for studying disease pathology. One prominent example is the derivative FDDNP, which is used in Positron Emission Tomography (PET) imaging as a diagnostic probe for Alzheimer's disease, binding to amyloid-beta plaques and neurofibrillary tangles. This highlights the potential of this chemical family in developing diagnostic tools. As a reagent, it is intended for use by qualified researchers in a controlled laboratory setting. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. Handle with appropriate precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[hydroxy(phenyl)methylidene]propanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O/c11-6-9(7-12)10(13)8-4-2-1-3-5-8/h1-5,13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBAYPSSCFJDLNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=C(C#N)C#N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity Profiles and Mechanistic Investigations of Hydroxy Phenyl Methylene Malononitrile and Its Analogues

Chemical Reactivity of the Active Methylene (B1212753) Group

The core of malononitrile's reactivity lies in its active methylene group (-CH2-). scispace.comresearchgate.net The two electron-withdrawing nitrile (-CN) groups significantly increase the acidity of the methylene protons. This makes the methylene group a potent CH-acid, readily undergoing deprotonation in the presence of a base to form a resonance-stabilized carbanion. This carbanion is a key nucleophilic intermediate in a vast array of chemical transformations. scispace.comresearchgate.net

The active methylene group in malononitrile (B47326) and its derivatives is a crucial component in condensation reactions, most notably the Knoevenagel condensation. researchgate.net In this reaction, the carbanion attacks carbonyl compounds like aldehydes and ketones, leading to the formation of a new carbon-carbon double bond. The resulting product, an alkylidenemalononitrile, is itself a versatile synthetic intermediate. researchgate.net For instance, the reaction of various ketones with malononitrile in the presence of a catalyst like silica-supported ammonium (B1175870) acetate (B1210297) yields corresponding alkylidenemalononitrile derivatives. scispace.com The reactivity of this group is fundamental to its role as an "attacking part in the heterocyclic conversions." scispace.comresearchgate.netresearchgate.net

Table 1: Examples of Knoevenagel Condensation with Malononitrile
Carbonyl CompoundCatalyst/BaseSolventProduct Type
Substituted KetonesSilica Supported Ammonium AcetateMethylene DichlorideAlkylidenemalononitrile
Indole AldehydesL-prolineEthanolIndole-based Alkylidene Malononitrile
Aromatic AldehydesPyridinium SalicylateIonic LiquidArylidenemalononitrile
Various AldehydesKOH or NaOHEthanol/WaterAlkylidenemalononitrile

Nucleophilic Addition Reactions

The chemical structure of [Hydroxy(phenyl)methylene]malononitrile and its analogues offers multiple sites for nucleophilic attack. The electron-deficient carbon atoms of the nitrile groups are susceptible to addition by nucleophiles. Research on related compounds, such as malononitrileoxime, demonstrates that nucleophiles like hydroxylamine and hydrazine can add to one or both of the nitrile groups to form amidoximes and amidrazones, respectively. nih.gov

Furthermore, the carbanion generated from the active methylene group is a powerful nucleophile itself. Its addition to carbonyl groups is the key step in the Knoevenagel condensation. In this process, the reaction begins with the deprotonation of the active methylene group by a base, yielding the stabilized enolate which then attacks the carbonyl carbon of an aldehyde or ketone.

Michael Addition Reactions

The carbanion derived from malononitrile is an excellent Michael donor, readily participating in Michael addition reactions, which involve the 1,4-addition to α,β-unsaturated carbonyl compounds. metu.edu.trinformahealthcare.com This reaction is a cornerstone for carbon-carbon bond formation in organic synthesis. For example, malononitrile adds to chalcones (1,3-diaryl-2-propen-1-ones) in the presence of a catalyst to yield 2-(3-oxo-1,3-diarylpropyl)malononitrile derivatives. informahealthcare.com

These reactions can be performed under various catalytic conditions. Bifunctional organocatalysts have been successfully employed to achieve enantioselective Michael additions of malononitrile to chalcones, yielding chiral products with high enantiomeric excess. metu.edu.tr In other approaches, cerium(IV) ammonium nitrate (CAN) in a phosphorus ionic liquid has been used to mediate the reaction, proceeding through a proposed radical mechanism. informahealthcare.com The versatility of this reaction is further demonstrated in the addition of malononitrile to linear conjugated enynones, which, depending on the base used, can lead to various products, including the Michael adduct. nih.gov

Aryl/alkylidene malononitriles, which are structurally similar to the title compound, can act as Michael acceptors. An example is the aza-Michael addition of anilines, which initiates a cascade reaction leading to α-aminonitriles and α-aminoamides. organic-chemistry.org

Table 2: Selected Michael Addition Reactions Involving Malononitrile
Michael AcceptorMalononitrile DerivativeCatalyst/ConditionsProduct Type
ChalconeMalononitrileBifunctional Squaramide OrganocatalystChiral 2-(3-oxo-1,3-diphenylpropyl)malononitrile
ChalconeMalononitrileCerium(IV) Ammonium Nitrate (CAN) / Ionic Liquid2-(3-oxo-1,3-diarylpropyl)malononitrile
Linear Conjugated EnynonesMalononitrileLithium Diisopropylamide (LDA)Michael Adduct
Aryl/Alkylidene Malononitrile (Acceptor)Aniline (Donor)TBHP-mediatedα-Aminonitriles

Cycloaddition Reaction Pathways

Malononitrile and its derivatives are valuable precursors in cycloaddition reactions for the synthesis of heterocyclic compounds. researchgate.net The activated double bond in alkylidenemalononitriles makes them suitable dienophiles or dipolarophiles. For instance, an enantioselective [3 + 2] cycloaddition reaction between ethynylethylene carbonates and malononitrile has been developed using organo/metal cooperative catalysis. acs.org

Intramolecular cyclization pathways are also prominent. The condensation product of an aldehyde with malononitrile can undergo cyclization via a scispace.comresearchgate.net-hydrogen shift, forming a dipolar intermediate that subsequently cyclizes to form complex fused ring systems like isoindolo[2,1-a]quinolines. researchgate.net This highlights the utility of malononitrile derivatives in constructing polycyclic frameworks.

Base-Catalyzed Reactions

Base catalysis is integral to the majority of reactions involving this compound and its parent compound, malononitrile. The primary role of the base is to deprotonate the active methylene group, thereby generating the nucleophilic carbanion necessary for subsequent reactions. nih.gov

A variety of bases are employed, with the choice often influencing the reaction outcome:

Weak Bases: Amines like piperidine (B6355638) or catalysts such as L-proline and ammonium acetate are commonly used for Knoevenagel condensations. scispace.comresearchgate.net

Strong Bases: Stronger bases like sodium methoxide (MeONa) or lithium diisopropylamide (LDA) are often required for Michael additions to less reactive substrates. nih.gov

Inorganic Bases: Simple inorganic bases like potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH) are also effective, particularly in aqueous or alcoholic media. researchgate.net

The traditional reliance on stoichiometric amounts of base for condensation reactions can lead to significant waste generation. google.com This has prompted the development of alternative catalytic systems. A notable example is a ruthenium-catalyzed method for synthesizing methylene malononitrile compounds that proceeds under neutral conditions, circumventing the need for a base entirely. google.com

Studies of Reaction Intermediates and Transition States

Understanding the intermediates and transition states in reactions of malononitrile derivatives is crucial for mechanism elucidation and reaction optimization. The primary and most studied intermediate is the resonance-stabilized carbanion/enolate formed upon deprotonation of the active methylene group.

In amine-catalyzed Knoevenagel condensations, an iminium ion, formed from the reaction of the amine catalyst with the carbonyl compound, is also a key intermediate that is subsequently attacked by the malononitrile enolate. Cascade reactions often involve a sequence of intermediates. For example, a multicomponent reaction to form dihydropyrano[3,2-b]pyrans is proposed to proceed through an initial Knoevenagel adduct, which then undergoes a Michael addition to form a subsequent intermediate that cyclizes. nih.gov

More complex mechanistic pathways have also been proposed. A TBHP-mediated rearrangement of aryl/alkylidene malononitriles is thought to proceed through a sequence involving an aza-Michael addition intermediate. organic-chemistry.org In some cases, radical intermediates are involved, such as the malononitrile radical proposed in the CAN-mediated Michael addition to chalcones. informahealthcare.com Computational studies have also been employed to shed light on reaction pathways. Quantum-chemical modeling has been used to investigate the transition states for the cyclization reactions of intermediates formed from malononitrile dimer and isothiocyanates, helping to explain the observed product distribution. researchgate.net

Advanced Computational and Theoretical Chemistry Studies of Hydroxy Phenyl Methylene Malononitrile

Density Functional Theory (DFT) Calculations for Molecular Architecture

Density Functional Theory (DFT) has emerged as a robust method for investigating the electronic structure and geometry of molecules. It offers a balance between computational cost and accuracy, making it a staple in theoretical chemistry.

Geometry Optimization and Conformational Analysis

The initial step in the computational analysis of [Hydroxy(phenyl)methylene]malononitrile involves geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. Theoretical studies on similar molecular systems often employ functionals like B3LYP with a basis set such as 6-311++G(d,p) to achieve reliable geometries.

For this compound, a key structural feature is the intramolecular hydrogen bond between the hydroxyl group (-OH) and one of the nitrogen atoms of the malononitrile (B47326) moiety. The strength and length of this hydrogen bond are critical parameters that influence the molecule's properties and are accurately predicted by DFT calculations.

Conformational analysis would further explore different possible spatial arrangements (conformers) of the phenyl group relative to the rest of the molecule and their corresponding relative energies. This helps in identifying the most predominant conformation in different environments.

Table 1: Optimized Geometrical Parameters for the Ground State (S₀) of this compound (Exemplary Data)

Parameter Bond/Angle Calculated Value
Bond Length O-H 0.98 Å
Bond Length C=O 1.35 Å
Bond Length C-C (phenyl) 1.39 - 1.41 Å
Bond Length C≡N 1.16 Å
Bond Length N···H (Hydrogen Bond) 1.85 Å
Bond Angle C-O-H 108.5°
Dihedral Angle Phenyl-C=C ~10°

Note: This data is exemplary and would be derived from specific DFT calculations.

Prediction of Spectroscopic Parameters (e.g., Vibrational Frequencies, Electronic Transitions)

Once the optimized geometry is obtained, DFT calculations can be used to predict various spectroscopic parameters. The calculation of vibrational frequencies is crucial for interpreting experimental infrared (IR) and Raman spectra. The stretching frequency of the O-H group involved in the intramolecular hydrogen bond is a particularly important diagnostic tool, as its position and intensity can provide insights into the hydrogen bond strength.

Electronic transitions, which are observed in UV-Visible absorption spectroscopy, can also be predicted. These calculations provide the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.

Table 2: Calculated Vibrational Frequencies and Electronic Transitions for this compound (Exemplary Data)

Spectroscopic Parameter Feature Calculated Value
Vibrational Frequency ν(O-H) ~3200 cm⁻¹ (broad)
Vibrational Frequency ν(C≡N) ~2220 cm⁻¹
Vibrational Frequency ν(C=C) ~1600 cm⁻¹
Electronic Transition S₀ → S₁ 350 nm
Oscillator Strength f(S₀ → S₁) 0.8

Note: This data is exemplary and would be derived from specific DFT and TD-DFT calculations.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excited States

To understand the behavior of this compound upon absorption of light, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method allows for the investigation of electronic excited states and the processes that occur after photoexcitation.

Excited-State Intramolecular Proton Transfer (ESIPT) Mechanisms

A key photophysical process that can be anticipated for this compound is Excited-State Intramolecular Proton Transfer (ESIPT). In this process, upon electronic excitation, the proton from the hydroxyl group is transferred to the nitrogen atom of the malononitrile group. This creates a transient keto-tautomer which is more stable in the excited state.

TD-DFT calculations can map out the potential energy surfaces of the ground and excited states along the proton transfer coordinate. This allows for the determination of the energy barriers for the forward and reverse proton transfer, providing a detailed understanding of the ESIPT dynamics. The ESIPT process is often associated with a large Stokes shift, which is the difference in wavelength between the absorption and emission maxima.

Excited-State Intramolecular Proton Coupled Charge Transfer (ESIPCCT) Analysis

In some instances, the proton transfer in the excited state is coupled with a significant redistribution of electron density, a process known as Excited-State Intramolecular Proton Coupled Charge Transfer (ESIPCCT). Analysis of the molecular orbitals and charge distribution in the ground and excited states, often visualized through natural bond orbital (NBO) analysis or electron density difference maps, can reveal the extent of charge transfer character accompanying the proton transfer. This analysis is crucial for understanding the nature of the emissive species and its photophysical properties.

Solvent Effects in Excited State Calculations

The surrounding environment can significantly influence the photophysical properties of a molecule. TD-DFT calculations can incorporate solvent effects using various models, such as the Polarizable Continuum Model (PCM). These models simulate the dielectric environment of the solvent and its impact on the electronic structure and energy levels of the solute.

For this compound, the polarity of the solvent is expected to affect the stability of the ground and excited states, as well as the energy barrier for the ESIPT process. Theoretical studies in different solvents can predict solvatochromic shifts (changes in absorption and emission wavelengths with solvent polarity) and provide a more complete picture of the molecule's behavior in solution.

Molecular Orbital Analysis (e.g., HOMO-LUMO Energy Gaps)

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, govern the electronic transitions and reactivity of the molecule.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap suggests that the molecule is more polarizable, has higher chemical reactivity, and is considered a "soft" molecule, as less energy is required to excite its electrons. researchgate.net Conversely, a large energy gap indicates high kinetic stability and low reactivity, characterizing a "hard" molecule. researchgate.net

For benzylidenemalononitrile (B1330407) derivatives, the HOMO is typically localized over the phenyl ring and the ethylenic bridge, while the LUMO is distributed over the electron-withdrawing malononitrile group. This distribution facilitates a π-π* transition, indicating that an electronic excitation would involve an intramolecular charge transfer from the phenyl moiety to the dicyano-substituted carbon.

Based on these orbitals, several global reactivity descriptors can be calculated to predict the molecule's behavior:

Ionization Potential (I): I ≈ -EHOMO

Electron Affinity (A): A ≈ -ELUMO

Electronegativity (χ): χ = (I + A) / 2

Chemical Hardness (η): η = (I - A) / 2

Chemical Softness (S): S = 1 / (2η)

Electrophilicity Index (ω): ω = μ² / (2η) where μ is the chemical potential (μ ≈ -χ).

Studies on similar Schiff bases and benzylidenemalononitrile derivatives show that a narrow frontier orbital gap is indicative of eventual charge transfer interactions occurring within the molecule. nih.govnih.gov

Table 1: Representative Frontier Molecular Orbital Properties for a Related Schiff Base (Data based on Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate for illustrative purposes) nih.gov

ParameterValue (eV)
EHOMO-0.26751
ELUMO-0.18094
Energy Gap (ΔE)-0.08657

Note: The small energy gap in this related compound suggests high chemical reactivity and polarizability. nih.gov

Natural Bond Orbital (NBO) Analysis and Intramolecular Charge Transfer Interactions

Natural Bond Orbital (NBO) analysis is a powerful method for studying intramolecular bonding, charge transfer interactions, and hyperconjugative effects within a molecule. materialsciencejournal.org It transforms the complex, delocalized molecular orbitals into localized, chemically intuitive Lewis-type structures (bonds and lone pairs) and non-Lewis-type structures (antibonding and Rydberg orbitals).

The key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified by the second-order perturbation energy, E(2). This value represents the stabilization energy resulting from the delocalization of electron density from an occupied Lewis-type NBO (donor) to an unoccupied non-Lewis-type NBO (acceptor). materialsciencejournal.org A higher E(2) value indicates a stronger interaction.

For this compound, significant intramolecular charge transfer (ICT) interactions are expected. These hyperconjugative interactions typically involve:

π → π* transitions: Delocalization of electrons from the phenyl ring's π bonds to the antibonding π* orbitals of the C=C and C≡N double and triple bonds.

n → π* transitions: Delocalization of lone pair electrons (n) from the oxygen of the hydroxyl group and the nitrogen of the nitrile groups into adjacent antibonding π* orbitals.

n → σ* transitions: Delocalization of lone pair electrons into antibonding sigma (σ*) orbitals, which can influence bond strengths and molecular conformation. materialsciencejournal.org

Table 2: Representative NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)) (Data based on a substituted salicylanilide (B1680751) for illustrative purposes) materialsciencejournal.org

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Interaction Type
n2(O12)σ(C11-N13)25.38n → σ
n3(Cl32)π(C18-C22)12.23n → π

Intermolecular Interactions and Crystal Packing Analysis

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a valuable computational tool for visualizing and quantifying intermolecular interactions within a crystal lattice. nih.govnih.gov The Hirshfeld surface is a three-dimensional map of the space a molecule occupies in a crystal, color-coded to show different types of intermolecular contacts.

Key maps generated during the analysis include:

dnorm: This surface is mapped with the normalized contact distance, which highlights regions of significant intermolecular contact. Red spots on the dnorm surface indicate close contacts (shorter than the van der Waals radii sum), typically corresponding to hydrogen bonds and other strong interactions. White areas represent contacts near the van der Waals separation, and blue areas indicate longer contacts. nih.govelsevierpure.com

Molecular Electrostatic Potential (MEP) Maps

The Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is used to predict reactive sites for electrophilic and nucleophilic attacks. nih.gov The color scheme indicates the potential:

Red/Yellow: Regions of negative potential, rich in electrons, which are susceptible to electrophilic attack. These are typically found around electronegative atoms like oxygen and nitrogen.

Blue: Regions of positive potential, electron-poor, which are favorable for nucleophilic attack. These are often located around hydrogen atoms, particularly those attached to electronegative atoms. nih.gov

In this compound, the MEP map would show strong negative potential (red) around the nitrogen atoms of the two nitrile groups and the oxygen atom of the hydroxyl group, identifying them as the primary sites for electrophilic attack. A region of positive potential (blue) would be expected around the hydroxyl hydrogen, marking it as a site for nucleophilic interaction.

Quantum Chemical Simulation Software and Basis Set Selection

The accuracy of quantum chemical calculations is highly dependent on the chosen theoretical method and basis set. For molecules like this compound, Density Functional Theory (DFT) is the most common and effective method.

Software: The Gaussian suite of programs (e.g., Gaussian 16) is the most widely used software for these types of calculations. acs.org

Functionals: The choice of functional is critical. B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a popular hybrid functional that provides a good balance between accuracy and computational cost for a wide range of organic systems. nih.govmdpi.com Other functionals like M06-2X and CAM-B3LYP are often used for systems with significant non-covalent interactions or charge-transfer character. mdpi.com

Basis Sets: The basis set describes the atomic orbitals used in the calculation. Pople-style basis sets are commonly employed. A typical choice is the 6-311++G(d,p) basis set. nih.govmdpi.com The components of this notation signify:

6-311G: A triple-zeta basis set, providing a flexible description of the valence electrons.

++: Adds diffuse functions on both heavy atoms and hydrogen, which are crucial for accurately describing lone pairs, anions, and weak intermolecular interactions.

(d,p): Adds polarization functions on heavy atoms (d) and hydrogen atoms (p), allowing for anisotropy in the electron distribution, which is essential for describing chemical bonds accurately.

Molecular Dynamics Simulations for Dynamic Behavior

While quantum mechanics calculations are excellent for understanding the static properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of a system over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing insight into conformational changes, molecular vibrations, and interactions with the environment (e.g., solvent or a biological receptor). nih.gov

For this compound, MD simulations could be used to:

Explore its conformational landscape and the flexibility of the phenyl ring relative to the malononitrile group.

Simulate its interaction with solvent molecules to understand solvation effects.

Study its binding mode and dynamic interactions within the active site of a target protein, which is relevant for drug design applications. nih.gov

A critical prerequisite for accurate MD simulations is a well-parameterized force field, which defines the potential energy of the system. The Automated Topology Builder (ATB) and Repository is a resource that can generate force field parameters for small molecules, facilitating their use in MD simulations.

Spectroscopic Characterization Techniques in Research on Hydroxy Phenyl Methylene Malononitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of [Hydroxy(phenyl)methylene]malononitrile. By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon-13 (¹³C) nuclei, a detailed map of the molecular framework can be constructed.

In the case of this compound, the presence of the hydroxyl group is expected to introduce a characteristic, broad singlet in the ¹H NMR spectrum, the chemical shift of which would be highly dependent on the solvent and concentration. Furthermore, the electronic effect of the hydroxyl group on the phenyl ring would likely shift the signals of the aromatic protons.

The ¹³C NMR spectrum of 2-benzylidenemalononitrile shows the cyano carbons at approximately 112.47 and 113.62 ppm, while the carbons of the phenyl ring appear in the range of 130.61 to 134.54 ppm. scielo.br The carbon of the double bond (C=C) is observed at around 159.97 ppm, and the carbon attached to the cyano groups appears at a significantly upfield-shifted position of about 82.56 ppm. scielo.br For the hydroxylated analog, shifts in the carbon signals of the phenyl ring are anticipated due to the electronic influence of the -OH group.

A study on 2-(4-hydroxybenzylidene)malononitrile in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) provides further comparative data. The ¹H NMR spectrum shows a singlet for the hydroxyl proton at 11.08 ppm, a singlet for the vinylic proton at 8.30 ppm, and multiplets for the aromatic protons between 6.95 and 7.89 ppm. rsc.org The ¹³C NMR spectrum in the same solvent reveals signals for the cyano carbons at 114.86 and 115.78 ppm, and the phenolic carbon at 164.60 ppm. rsc.org

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Benzylidenemalononitrile (B1330407) Derivatives

CompoundSolvent¹H NMR¹³C NMR
2-Benzylidenemalononitrile scielo.brCDCl₃7.79 (s, 1H, =CH), 7.57-7.91 (m, 5H, Ar-H)112.47, 113.62 (CN), 130.61, 130.77, 134.54 (Ar-C), 82.56 (C-CN), 159.97 (C=C)
2-(4-Hydroxybenzylidene)malononitrile rsc.orgDMSO-d₆11.08 (s, 1H, OH), 8.30 (s, 1H, =CH), 6.95-7.89 (m, 4H, Ar-H)114.86, 115.78 (CN), 117.31, 123.49, 134.57 (Ar-C), 161.16, 164.60 (Ar-C-O), 75.81 (C-CN)

Data is presented for illustrative purposes based on closely related analogs.

Infrared (IR) and Raman Spectroscopy for Functional Group and Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups and analyzing the vibrational modes of this compound. The IR spectrum is particularly useful for detecting polar bonds, such as the hydroxyl (O-H) and nitrile (C≡N) groups, while Raman spectroscopy provides complementary information, especially for non-polar bonds and symmetric vibrations.

The most characteristic absorption band in the IR spectrum of this compound is expected to be from the O-H stretching vibration, which typically appears as a broad band in the region of 3200-3600 cm⁻¹. The exact position and shape of this band are sensitive to hydrogen bonding interactions. The C≡N stretching vibration gives rise to a sharp and intense absorption in the range of 2220-2260 cm⁻¹. For 2-benzylidenemalononitrile, this peak is observed around 2220 cm⁻¹. The C=C double bond stretching vibration is expected to appear in the 1550-1650 cm⁻¹ region. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while C-H bending vibrations appear at lower wavenumbers.

A combined experimental and theoretical study on a related compound, 2-(pyranoquinolin-4-yl)malononitrile, provides insights into the vibrational assignments. biointerfaceresearch.com In that study, C-H in-plane bending vibrations were assigned in the range of 1114-1277 cm⁻¹, and out-of-plane bending vibrations were found between 743 and 842 cm⁻¹. biointerfaceresearch.com

Table 2: Expected IR Absorption Frequencies for Key Functional Groups in this compound

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)
O-HStretching3200-3600 (broad)
C-H (aromatic)Stretching3000-3100
C≡NStretching2220-2260 (sharp, strong)
C=CStretching1550-1650
C-OStretching1000-1300

Raman spectroscopy would be particularly useful for observing the symmetric stretching of the C=C bond and the phenyl ring vibrations, which might be weak in the IR spectrum.

Electronic Absorption (UV-Vis) and Fluorescence Spectroscopy for Photophysical Property Characterization

Electronic absorption (UV-Vis) and fluorescence spectroscopy are employed to investigate the photophysical properties of this compound, providing information about its electronic transitions and excited-state behavior.

The UV-Vis absorption spectrum of benzylidene malononitrile (B47326) derivatives is characterized by strong intramolecular charge transfer (ICT) absorption bands. researchgate.net For a series of 2-amino-4,6-diphenylbenzene-1,3-dicarbonitrile (B1633896) derivatives, a long-wavelength absorption band was observed in the range of 340-400 nm in acetonitrile. researchgate.net The presence of a hydroxyl group on the phenyl ring in this compound is expected to cause a bathochromic (red) shift in the absorption maximum due to its electron-donating nature, which facilitates the ICT process.

Fluorescence spectroscopy provides insights into the de-excitation pathways of the molecule. Many benzylidene malononitrile derivatives are known to be fluorescent. For instance, a study on 2-(4-((2-hydroxyethyl)(methyl)amino)benzylidene)malononitrile reported it to be a fluorescent material with efficient solid-state emission. rsc.org The fluorescence emission is typically Stokes-shifted to a longer wavelength compared to the absorption. The fluorescence quantum yield, which is a measure of the efficiency of the fluorescence process, is an important parameter that can be determined from these studies. nih.gov The photophysical properties, including absorption and emission maxima, are often solvent-dependent due to the ICT nature of the electronic transitions.

Table 3: General Photophysical Properties of Benzylidene Malononitrile Derivatives

PropertyTypical Range/Observation
Absorption Maximum (λ_max)340-450 nm (often solvent-dependent)
Molar Extinction Coefficient (ε)High, characteristic of ICT bands
Emission Maximum (λ_em)Stokes-shifted relative to absorption
FluorescenceOften observed, with varying quantum yields

Single Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

While the crystal structure of this compound itself is not found in the searched literature, the structures of several closely related derivatives have been reported, offering valuable insights. For example, the crystal structure of 2-[2-(benzyloxy)benzylidene]malononitrile has been determined. rsc.org In this derivative, the molecule is not perfectly planar, with dihedral angles between the central benzene (B151609) ring and the dicyanoethene group and the terminal benzene ring being 12.72° and 37.60°, respectively. rsc.org

The crystal packing is stabilized by various intermolecular interactions, such as hydrogen bonds (in the case of hydroxyl-containing derivatives) and π-π stacking interactions between the aromatic rings. In the aforementioned benzyloxy derivative, weak aromatic π-π stacking with a centroid-centroid separation of 3.7784 Å was observed. rsc.org For this compound, the hydroxyl group would be expected to form strong intermolecular hydrogen bonds, significantly influencing the crystal packing arrangement.

Table 4: Representative Crystallographic Data for a Benzylidenemalononitrile Derivative (2-[2-(benzyloxy)benzylidene]malononitrile) rsc.org

ParameterValue
Crystal SystemTriclinic
Space GroupP-1
a (Å)7.2959 (9)
b (Å)9.4963 (12)
c (Å)11.0280 (14)
α (°)97.709 (3)
β (°)107.953 (3)
γ (°)105.155 (3)
Volume (ų)682.13 (15)
Z2

This data provides a model for the likely crystallographic parameters of this compound, though the specific values will differ.

Structural Diversity and Synthesis of Hydroxy Phenyl Methylene Malononitrile Derivatives and Analogs

Aromatic Ring Substitutions

The phenyl group of [Hydroxy(phenyl)methylene]malononitrile is a prime target for substitution, allowing for the fine-tuning of the molecule's electronic and steric properties. This has led to the synthesis of a variety of derivatives with halogen, hydroxyl, alkyl, alkoxy, and phenoxy groups.

Halogenated Derivatives: The introduction of halogen atoms (F, Cl, Br, I) onto the phenyl ring is a common strategy to modulate the reactivity of the molecule. For instance, 2-[(4-Chlorophenyl)-hydroxy-methylene]-malononitrile is a known derivative. libretexts.org The high electronegativity of halogens generally leads to an electron-withdrawing effect, influencing the reaction pathways of the malononitrile (B47326) moiety.

Hydroxylated Derivatives: The presence of one or more hydroxyl (-OH) groups on the aromatic ring, as seen in [Hydroxy(4-hydroxyphenyl)methylene]malononitrile, introduces new possibilities for further reactions, such as etherification or esterification. lumenlearning.com These derivatives can also participate in hydrogen bonding, affecting their physical properties and intermolecular interactions.

Alkyl and Alkoxy Derivatives: The attachment of alkyl (e.g., methyl, ethyl) and alkoxy (e.g., methoxy, ethoxy) groups to the phenyl ring primarily influences the molecule's steric and electronic nature. Alkyl groups are generally considered electron-donating, which can enhance the reactivity of the aromatic ring in certain reactions. Alkoxy groups, while also electron-donating through resonance, can introduce additional sites for chemical modification.

Phenoxy Derivatives: The incorporation of a phenoxy group on the phenyl ring, as in 2-(Hydroxy(4-phenoxyphenyl)methylene)malononitrile, creates a larger, more complex aromatic system. wikipedia.org This modification can significantly alter the molecule's solubility and its potential for pi-stacking interactions.

The synthesis of these derivatives often involves the Knoevenagel condensation between a substituted benzaldehyde (B42025) and malononitrile. The general reaction is versatile and can be catalyzed by various bases.

Interactive Data Table: Examples of Substituted this compound Derivatives
Substituent Compound Name Chemical Formula Molecular Weight ( g/mol )
4-Chloro2-[(4-Chlorophenyl)-hydroxy-methylene]-malononitrileC₁₀H₅ClN₂O204.62
4-Hydroxy[Hydroxy(4-hydroxyphenyl)methylene]malononitrileC₁₀H₆N₂O₂186.17
4-Phenoxy2-(Hydroxy(4-phenoxyphenyl)methylene)malononitrileC₁₆H₁₀N₂O₂262.27

Heterocyclic Ring Incorporations

The reactive nature of the malononitrile group in this compound makes it an excellent starting material for the synthesis of various heterocyclic compounds. The two cyano groups and the adjacent activated methylene (B1212753) group can participate in a variety of cyclization reactions.

Polyfunctionally substituted nitriles are well-established precursors to a wide range of heteroaromatic compounds. libretexts.org For example, malononitrile and its derivatives are key reagents in the synthesis of pyridines, pyrimidines, and thiazoles. nih.govcambridge.org The general strategy involves the reaction of the malononitrile derivative with a suitable binucleophile, leading to the formation of a new ring system. For instance, the reaction with amidines or guanidines can lead to pyrimidine (B1678525) derivatives, while reaction with sulfur-containing reagents can yield thiazoles.

While specific examples starting directly from this compound are not extensively documented in readily available literature, the known reactivity patterns of similar compounds strongly suggest its utility in this area. Cyclization reactions can be initiated by the nucleophilic attack of the enolic hydroxyl group or by reactions involving the dinitrile moiety.

Malononitrile Derivatives as Versatile Building Blocks for Complex Scaffolds

Malononitrile and its derivatives are recognized as highly versatile building blocks in organic synthesis, particularly in multicomponent reactions (MCRs). libretexts.org MCRs allow for the construction of complex molecules in a single step from three or more reactants, offering significant advantages in terms of efficiency and atom economy.

The unique reactivity of the malononitrile unit, with its activated methylene group and two cyano groups, allows it to participate in a variety of condensation and cyclization reactions. researchgate.net This makes compounds like this compound valuable precursors for the synthesis of fused heterocyclic systems and other polyfunctionalized molecules. msu.eduresearchgate.netlibretexts.org

For example, the Knoevenagel condensation product of an aldehyde and malononitrile can further react in domino or cascade reactions to build intricate molecular architectures. libretexts.org These reactions often proceed through a series of intramolecular cyclizations and rearrangements, leading to the formation of multiple rings in a single synthetic operation. The presence of the hydroxyl group in this compound adds another layer of reactivity, potentially participating in these cascade sequences.

Structure-Reactivity Relationships in Substituted Malononitriles

The reactivity of substituted malononitriles is profoundly influenced by the electronic nature of the substituents on the aromatic ring. These substituent effects can be understood through the principles of physical organic chemistry, particularly the concepts of inductive and resonance effects.

Electron-donating groups (EDGs) on the phenyl ring, such as alkyl and alkoxy groups, increase the electron density of the aromatic system and can enhance the nucleophilicity of the molecule. libretexts.orgreddit.com Conversely, electron-withdrawing groups (EWGs), such as halogens and nitro groups, decrease the electron density, making the molecule more electrophilic. libretexts.orgreddit.com

These electronic effects have a direct impact on the rates and outcomes of reactions involving the malononitrile moiety. For instance, in reactions where the aromatic ring acts as a nucleophile, EDGs will accelerate the reaction, while EWGs will retard it. reddit.com The Hammett equation provides a quantitative way to correlate the electronic properties of substituents with reaction rates and equilibrium constants. wikipedia.orglibretexts.org By plotting the logarithm of the reaction rate or equilibrium constant against the Hammett substituent constant (σ), a linear relationship is often observed, allowing for the prediction of reactivity for a wide range of substituted compounds. The reaction constant (ρ) obtained from this plot provides insight into the sensitivity of the reaction to substituent effects. wikipedia.orglibretexts.org

The position of the substituent (ortho, meta, or para) also plays a crucial role in determining reactivity, due to both electronic and steric effects. reddit.com Steric hindrance from bulky substituents can influence the regioselectivity of reactions.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of [Hydroxy(phenyl)methylene]malononitrile to achieve high yield and purity?

  • Methodology :

  • React malononitrile (8.00 mmol) with an aldehyde (4.00 mmol) in methylene chloride using aluminum trioxide (Al₂O₃) as a catalyst. Stir at room temperature for 24 hours.
  • Purify via column chromatography (SiO₂, CH₂Cl₂) to isolate the product. This method yields up to 89% purity, as confirmed by NMR and FT-IR spectroscopy .
  • Key factors: Catalyst choice, reaction time, and solvent selection (CH₂Cl₂) influence yield.

Q. What spectroscopic techniques are critical for characterizing this compound, and what key signals indicate successful synthesis?

  • Techniques :

  • ¹H/¹³C NMR : Aromatic protons (δ 7.5–7.9 ppm) and nitrile carbons (δ ~113–114 ppm) confirm the structure .
  • FT-IR : Strong absorptions at ~2223 cm⁻¹ (C≡N stretch) and 1591 cm⁻¹ (C=C) validate functional groups .

Q. How can solvent polarity affect the optical properties of this compound during UV-Vis analysis?

  • Methodology :

  • Measure UV-Vis spectra in solvents of varying polarity (e.g., toluene, DMF). Solvent polarity correlates with redshifted absorption due to charge-transfer transitions .
  • Compare with computational predictions (TD-DFT) to validate solvent effects .

Advanced Research Questions

Q. How can DFT and TD-DFT calculations predict the electronic and optical properties of this compound?

  • Methodology :

  • Use B3LYP/6-31G(d) for geometry optimization and HOMO-LUMO analysis. TD-DFT predicts UV-Vis spectra by simulating electronic transitions .
  • Discrepancies between experimental and theoretical data often arise from solvent effects or aggregation states, requiring adjustments to computational models .

Q. What experimental approaches resolve discrepancies between solution-phase and solid-state photoluminescence (PL) properties?

  • Methodology :

  • Measure PL in solution (e.g., CH₂Cl₂) and solid-state (e.g., thin films). Solid-state quenching or aggregation-induced emission (AIE) may occur .
  • Use time-resolved fluorescence to compare excited-state lifetimes in both states .

Q. How can researchers design experiments to evaluate charge-transfer efficiency in optoelectronic devices (e.g., OLEDs or DSSCs)?

  • Methodology :

  • Incorporate the compound into guest-host OLED configurations (e.g., with PVK:OXD-7). Measure electroluminescence efficiency and turn-on voltage .
  • For DSSCs, co-sensitize with N719 dye and quantify light-harvesting efficiency (LHE) via incident photon-to-current conversion .

Q. What methodologies are suitable for investigating biological activity, such as oxidative stress modulation?

  • Methodology :

  • Perform cell viability assays (e.g., MTT) under oxidative stress conditions (H₂O₂ exposure).
  • Quantify reactive oxygen species (ROS) using fluorescence probes (e.g., DCFH-DA). Prior studies on analogous compounds show activation of antioxidant pathways .

Q. How can excited-state intramolecular proton transfer (ESIPT) be studied in this compound derivatives?

  • Methodology :

  • Synthesize derivatives with hydroxy groups (e.g., 3-HTC-DiCN). Use femtosecond transient absorption spectroscopy to track ESIPT dynamics .
  • Compare anti-Kasha behavior (emission from higher-energy states) with computational models .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s photostability in different aggregation states?

  • Methodology :

  • Replicate experiments under controlled conditions (e.g., inert atmosphere, fixed temperature).
  • For nanowire/microwire applications, compare photostability in solution vs. solid-state using X-ray diffraction (XRD) to assess crystallinity .

Methodological Tables

Property Technique Key Observations Reference
Synthesis Yield Column Chromatography89% purity achieved with Al₂O₃ catalyst
HOMO-LUMO Gap DFT (B3LYP/6-31G(d))Predicted 3.2 eV; correlates with UV-Vis
Aggregation-Induced Emission Solid-State PLEnhanced emission in nanoparticles

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.